4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid is a synthetic organic compound that belongs to the pyrazole class of chemicals. This compound features a hydroxy group at the 4-position and a trifluoromethyl-substituted phenyl group at the 1-position of the pyrazole ring, along with a carboxylic acid functional group at the 3-position. Pyrazoles are known for their diverse biological activities and are often utilized in medicinal chemistry for their potential therapeutic applications.
The synthesis of 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid can be achieved through various methods, typically involving the condensation of appropriate precursors. Common synthetic routes include:
The synthesis process often requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure of synthesized compounds .
The molecular formula for 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid is . The structure consists of:
The compound's InChI key is XQZQGQKJZDDGTD-UHFFFAOYSA-N
, and its canonical SMILES representation is C1=NN(C=C1C(=O)O)C2=CC=C(C=C2)C(F)(F)F
. These identifiers are crucial for database searches and computational modeling .
4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid can participate in various chemical reactions typical of carboxylic acids and pyrazoles:
Reactions involving this compound often require specific catalysts or conditions to favor desired pathways while minimizing side reactions. Reaction monitoring via chromatography or spectroscopic methods ensures optimal yields .
The mechanism of action for compounds like 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid typically involves interaction with biological targets such as enzymes or receptors. For example, pyrazole derivatives may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects.
Studies have shown that substitutions on the pyrazole ring can significantly influence biological activity, making structure-activity relationship studies essential in developing effective pharmaceutical agents .
Relevant data about solubility, melting point, and stability should be evaluated through experimental studies to establish comprehensive physical property profiles .
4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
This compound’s versatility makes it a valuable subject for ongoing research in both academic and industrial settings .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2